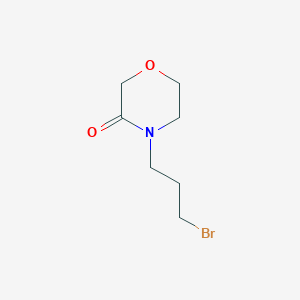![molecular formula C15H10O2S B6355148 4-[Benzo(b)thiophen-2-yl]benzoic acid, 95% CAS No. 19437-87-7](/img/structure/B6355148.png)
4-[Benzo(b)thiophen-2-yl]benzoic acid, 95%
Vue d'ensemble
Description
4-[Benzo(b)thiophen-2-yl]benzoic acid, 95% (4-BTB) is an organic compound that belongs to the class of benzoic acids. It is a white crystalline solid with a melting point of about 150 °C and a boiling point of about 300 °C. 4-BTB is a widely used compound in organic synthesis, as it can be used as a precursor in the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals and other industrial products.
Mécanisme D'action
4-[Benzo(b)thiophen-2-yl]benzoic acid, 95% is an organic compound that can be used as a precursor in the synthesis of various organic compounds. The mechanism of action of 4-[Benzo(b)thiophen-2-yl]benzoic acid, 95% is based on its ability to form covalent bonds with other compounds. It can form covalent bonds with other organic compounds, such as alcohols, aldehydes, ketones, and amines, as well as with inorganic compounds, such as halides, sulfates, and nitrates.
Biochemical and Physiological Effects
4-[Benzo(b)thiophen-2-yl]benzoic acid, 95% is a relatively non-toxic compound, and it has been found to have no significant effects on biochemical and physiological processes in humans. However, it has been found to have some effects on certain organisms, such as bacteria and fungi. It has been found to have an inhibitory effect on the growth of certain bacteria and fungi, and it has also been found to have an inhibitory effect on the production of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-[Benzo(b)thiophen-2-yl]benzoic acid, 95% in lab experiments is that it is relatively non-toxic and has no significant effects on biochemical and physiological processes in humans. However, there are some limitations to using 4-[Benzo(b)thiophen-2-yl]benzoic acid, 95% in lab experiments. For example, 4-[Benzo(b)thiophen-2-yl]benzoic acid, 95% is not very soluble in water, so it must be used in an organic solvent. In addition, 4-[Benzo(b)thiophen-2-yl]benzoic acid, 95% is sensitive to light and air, so it must be stored in a dark and airtight container.
Orientations Futures
In the future, 4-[Benzo(b)thiophen-2-yl]benzoic acid, 95% could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and polymers. It could also be used as a starting material in the synthesis of new and improved dyes and pigments. In addition, 4-[Benzo(b)thiophen-2-yl]benzoic acid, 95% could be used in the synthesis of new and improved drugs, such as anti-cancer drugs, anti-inflammatory drugs, and anticoagulants. Furthermore, 4-[Benzo(b)thiophen-2-yl]benzoic acid, 95% could be used in the synthesis of new and improved polymers, such as polyurethanes and polyanilines. Finally, 4-[Benzo(b)thiophen-2-yl]benzoic acid, 95% could be used in the synthesis of new and improved materials, such as plastics, rubbers, and adhesives.
Applications De Recherche Scientifique
4-[Benzo(b)thiophen-2-yl]benzoic acid, 95% is widely used in scientific research, as it can be used as a starting material in the synthesis of various organic compounds. It has been used in the synthesis of several drugs, such as the anti-inflammatory drug naproxen, the anti-cancer drug imatinib, and the anticoagulant drug warfarin. It has also been used in the synthesis of various polymers, such as polyurethanes and polyanilines. In addition, 4-[Benzo(b)thiophen-2-yl]benzoic acid, 95% has been used in the synthesis of various dyes and pigments.
Propriétés
IUPAC Name |
4-(1-benzothiophen-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-15(17)11-7-5-10(6-8-11)14-9-12-3-1-2-4-13(12)18-14/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAQJZUNCVRASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302409 | |
| Record name | 4-Benzo[b]thien-2-ylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Benzo(B)thiophen-2-YL]benzoic acid | |
CAS RN |
19437-87-7 | |
| Record name | 4-Benzo[b]thien-2-ylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19437-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzo[b]thien-2-ylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6355073.png)
![cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid t-butyl ester](/img/structure/B6355082.png)


![(3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid t-butyl ester oxalate](/img/structure/B6355102.png)



![tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6355146.png)
![3-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355147.png)
![3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6355152.png)

